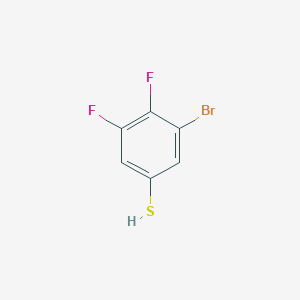
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is a pyridine derivative with a bromine atom at the 6th position, chlorine atoms at the 2nd and 5th positions, and a methyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions to couple aryl halides with boronic acids. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .
化学反応の分析
Types of Reactions
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
科学的研究の応用
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
作用機序
The mechanism of action of 6-Bromo-2,5-dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
6-Bromo-2,2’-bipyridine: This compound has a similar bromine substitution but differs in the pyridine ring structure.
5-Bromo-2,4-dichloropyrimidine: Similar in having bromine and chlorine substitutions but differs in the core structure being a pyrimidine.
Uniqueness
6-Bromo-2,5-dichloro-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
特性
分子式 |
C6H5BrCl2N2 |
|---|---|
分子量 |
255.92 g/mol |
IUPAC名 |
6-bromo-2,5-dichloro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H5BrCl2N2/c1-2-3(8)5(7)11-6(9)4(2)10/h10H2,1H3 |
InChIキー |
VSWXNNRSISLIFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1Cl)Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


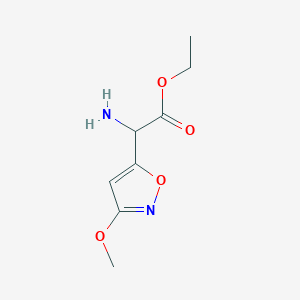


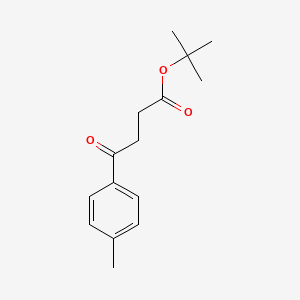
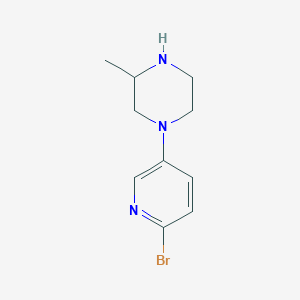

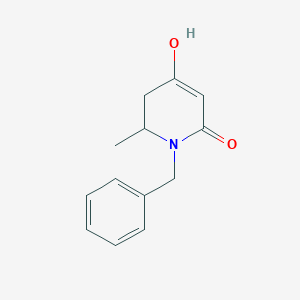
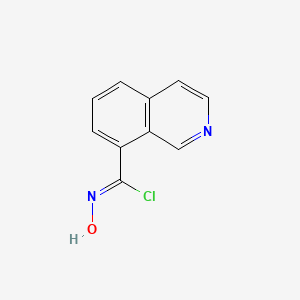
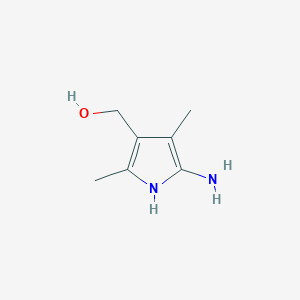
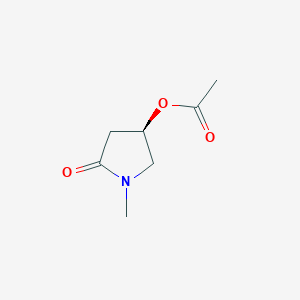
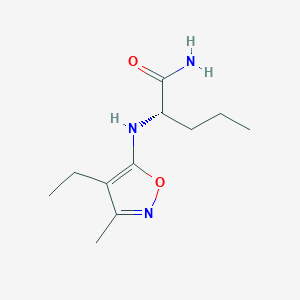
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
